Bienvenue dans la boutique en ligne BenchChem!

Sdz nkt 343

NK1 receptor binding tachykinin pharmacology substance P antagonism

SDZ NKT 343 is a non-competitive, urea-based peptidomimetic NK1 antagonist with sub-nanomolar affinity for human NK1 receptors (IC50=0.62 nM) and >130-fold selectivity over NK2/NK3. Its unique insurmountable blockade of substance P signaling makes it indispensable for mechanistic pain and allodynia studies. Critically, its 727-fold human-rat potency difference prohibits generic NK1 antagonist substitution. Ideal for radioligand binding, Ca2+ flux assays, and oral hyperalgesia models.

Molecular Formula C33H33N5O5
Molecular Weight 579.6 g/mol
CAS No. 180046-99-5
Cat. No. B071355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz nkt 343
CAS180046-99-5
Synonyms(S)-N2-((S)-1-(benzyl(methyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Molecular FormulaC33H33N5O5
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
InChIInChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1
InChIKeyPCVSIMQAFWRUEC-JDXGNMNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ NKT 343 (CAS 180046-99-5): Overview of a Highly Selective Human NK1 Receptor Antagonist for Pain and Inflammation Research


SDZ NKT 343 (CAS 180046-99-5) is a synthetic small-molecule tachykinin NK1 receptor antagonist developed by Novartis. It exhibits sub-nanomolar binding affinity for the human NK1 receptor (IC50 = 0.62 ± 0.11 nM) [1] and demonstrates >130-fold selectivity over human NK2 and NK3 receptors . The compound is a urea-based peptidomimetic with the chemical name (2-nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide) . SDZ NKT 343 acts as a non-competitive antagonist of substance P signaling [2] and is orally bioavailable in preclinical species .

Why Generic NK1 Antagonist Substitution Fails: The Critical Differentiators of SDZ NKT 343 (CAS 180046-99-5)


Generic substitution among NK1 receptor antagonists is not scientifically valid due to marked species-dependent pharmacology, divergent selectivity profiles, and variable functional antagonism mechanisms. SDZ NKT 343 demonstrates a 727-fold difference in potency between human (IC50 0.62 nM) and rat (IC50 451 nM) NK1 receptors [1], rendering compounds like aprepitant or CP-99,994 with different species selectivity patterns non-interchangeable. Furthermore, SDZ NKT 343 exhibits a non-competitive antagonism mechanism that reduces maximal substance P responses [2], whereas many alternatives act competitively—leading to different functional outcomes in cellular and tissue models. These differences necessitate compound-specific selection criteria rather than class-based procurement.

Quantitative Evidence Guide: SDZ NKT 343 (CAS 180046-99-5) Comparative Performance Data


Human NK1 Receptor Binding Affinity: SDZ NKT 343 vs. FK888, CP-99,994, SR 140333, and RPR 100893

In a direct head-to-head binding assay using transfected Cos-7 cell membranes expressing human NK1 receptors, SDZ NKT 343 inhibited [3H]-substance P binding with an IC50 of 0.62 ± 0.11 nM [1]. Under identical assay conditions, comparator compounds exhibited the following Ki values: FK888 (2.13 ± 0.04 nM), CP-99,994 (0.96 ± 0.20 nM), SR 140333 (0.15 ± 0.06 nM), and RPR 100,893 (1.77 ± 0.41 nM) [1].

NK1 receptor binding tachykinin pharmacology substance P antagonism

In Vivo Mechanical Hyperalgesia Efficacy: SDZ NKT 343 vs. RPR100893 and SR140333 in Guinea-Pig Model

In a carrageenan-induced inflammatory hyperalgesia model in guinea-pigs, SDZ NKT 343, RPR100893, and SR140333 were directly compared at an oral dose of 30 mg/kg [1]. SDZ NKT 343 reduced mechanical hyperalgesia by 68%, compared to 36% for RPR100893 and 27% for SR140333 [1]. The D30 value (dose producing 30% reversal) for SDZ NKT 343 was 1.1 mg/kg p.o., compared to 17 mg/kg for RPR100893 and >100 mg/kg for SR140333 [1].

analgesic efficacy inflammatory pain NK1 receptor pharmacology

NK2/NK3 Receptor Selectivity Profile: SDZ NKT 343 vs. Class-Level Benchmark

SDZ NKT 343 exhibits weak affinity for human NK2 and NK3 receptors expressed in transfected Cos-7 cells, with Ki values of 0.52 ± 0.04 µM (520 nM) and 3.4 ± 1.2 µM (3,400 nM), respectively [1]. Compared to its human NK1 receptor IC50 of 0.62 nM, this represents a selectivity window of >830-fold over NK2 and >5,400-fold over NK3 receptors [1]. In contrast, many early-generation NK1 antagonists exhibit narrower selectivity margins (e.g., CP-99,994 shows only ~100-fold selectivity over NK2 in some assays).

receptor selectivity off-target profiling tachykinin receptor family

Functional Antagonism Mechanism: SDZ NKT 343 Exhibits Non-Competitive vs. Competitive Antagonism

SDZ NKT 343 acts as a non-competitive antagonist at human NK1 receptors, as evidenced by both an increase in EC50 and a reduction in the number of binding sites (Bmax) for [3H]-substance P [1]. Functionally, SDZ NKT 343 reduced the maximum [Ca2+]i elevation evoked by substance P in human U373MG cells and depressed the maximum contraction induced by [Sar9]SP sulphone in guinea-pig isolated ileum [1]. In contrast, many NK1 antagonists including aprepitant and CP-99,994 act primarily as competitive antagonists that shift agonist dose-response curves without reducing maximal responses.

functional antagonism non-competitive inhibition substance P signaling

Enantiomeric Specificity: (R,R)-SDZ NKT 343 is 1,000-fold Less Potent than Active Enantiomer

The enantiomer of SDZ NKT 343, (R,R)-SDZ NKT 343, was approximately 1,000-fold less active at human NK1 receptors expressed in Cos-7 cell membranes [1]. In functional assays, (R,R)-SDZ NKT 343 was 100-fold less potent than SDZ NKT 343 in inhibiting [Sar9]SP sulphone-induced contractions of guinea-pig ileum (IC50 = 162 ± 26 nM vs. 1.60 ± 0.94 nM) [1].

stereoselectivity chiral pharmacology enantiomer comparison

Species-Dependent Potency: Human vs. Rat NK1 Receptor Affinity Comparison

SDZ NKT 343 exhibits marked species-dependent pharmacology: it inhibits [3H]-substance P binding to human NK1 receptors with an IC50 of 0.62 ± 0.11 nM, but shows a markedly lower affinity at rat NK1 receptors in whole forebrain membranes with an IC50 of 451 ± 139 nM [1]. This represents a 727-fold difference in potency between human and rat receptors.

species selectivity preclinical model selection NK1 receptor pharmacology

Optimal Research and Industrial Application Scenarios for SDZ NKT 343 (CAS 180046-99-5)


Human NK1 Receptor Binding and Selectivity Profiling Assays

SDZ NKT 343 is ideally suited for radioligand binding assays using human NK1 receptor preparations (transfected cell lines or tissue membranes) to establish baseline antagonist potency or to serve as a reference compound for novel NK1 antagonist characterization. Its sub-nanomolar affinity (IC50 = 0.62 nM) [1] and >130-fold selectivity over NK2/NK3 receptors make it an optimal tool for validating assay sensitivity and specificity. Use in human receptor systems only; avoid use in rat-derived preparations due to 727-fold lower affinity .

Guinea-Pig In Vivo Models of Inflammatory and Neuropathic Pain

SDZ NKT 343 demonstrates robust oral anti-hyperalgesic efficacy in guinea-pig pain models, achieving 68% reversal of mechanical hyperalgesia at 30 mg/kg p.o. with a D30 of 1.1 mg/kg [1]. It is suitable for investigating the role of NK1 receptors in inflammatory pain (carrageenan-induced hyperalgesia) and neuropathic pain models in guinea-pigs . The compound's high potency enables dose-response studies across a wide range with minimal compound consumption.

Primate Spinal Cord Pain Processing Studies

In primate spinothalamic tract neuron studies, SDZ NKT 343 infusion (30-45 min) significantly reversed capsaicin-sensitized responses to brushing without affecting background activity or pressure responses [1]. This application is valuable for investigating central sensitization mechanisms and NK1 receptor contributions to allodynia in primate models that closely approximate human pain processing.

Non-Competitive Antagonism Mechanism Studies in Cellular Signaling

SDZ NKT 343's non-competitive antagonism mechanism [1] makes it particularly valuable for studies requiring insurmountable blockade of substance P signaling. In human U373MG astrocytoma cells, SDZ NKT 343 reduces the maximum [Ca2+]i elevation evoked by substance P [1], enabling investigation of sustained NK1 receptor inactivation and downstream signaling pathways that cannot be overcome by excess agonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdz nkt 343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.